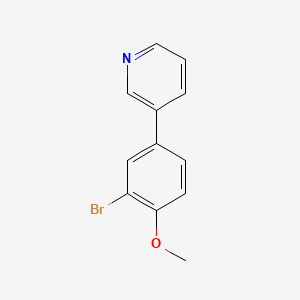

3-(3-Bromo-4-methoxyphenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromo-4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-15-12-5-4-9(7-11(12)13)10-3-2-6-14-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVXJHMMCXLBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661701 | |

| Record name | 3-(3-Bromo-4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-55-6 | |

| Record name | 3-(3-Bromo-4-methoxyphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Bromo-4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Bromo-4-methoxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-(3-Bromo-4-methoxyphenyl)pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its presence can significantly influence the pharmacological profile of a molecule.[3] The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromo and methoxy functionalities on the phenyl ring, coupled with the pyridine core, offer versatile handles for further chemical transformations, making it a valuable building block for drug discovery and the development of novel agrochemicals.[4][5] Molecules containing bipyridine scaffolds, which can be accessed from this intermediate, have shown a range of potent biological activities, including antimicrobial, antitumor, and immunomodulatory properties.[6]

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the selection of specific reagents and conditions.

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of this compound is most effectively achieved through cross-coupling reactions, which form the carbon-carbon bond between the pyridine and phenyl rings. The two most prominent and industrially scalable methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, followed by subsequent transformations. Other classical methods like the Ullmann condensation and Grignard reactions also present viable, albeit sometimes more demanding, alternatives.

dot graph "Synthetic_Approaches" { layout=neato; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes A [label="Suzuki-Miyaura Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Buchwald-Hartwig Amination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Ullmann Condensation", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Grignard Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="5,0!"];

// Edges A -> Target [label="High Yield, Mild Conditions", color="#4285F4"]; B -> Target [label="Versatile C-N Coupling", color="#EA4335"]; C -> Target [label="Harsh Conditions", color="#FBBC05"]; D -> Target [label="Functional Group Intolerance", color="#34A853"]; } केंद्रीकृत सिंथेटिक रणनीतियाँ

Table 1: Comparison of Key Synthetic Routes

| Reaction | Catalyst/Reagent | Key Advantages | Key Disadvantages | Typical Yields |

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High functional group tolerance, mild reaction conditions, commercially available starting materials.[7] | Potential for side reactions like homocoupling; catalyst cost. | 70-95% |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | Excellent for C-N bond formation, broad substrate scope.[8][9] | Requires subsequent steps to form the C-C bond; ligand sensitivity. | 60-90% (for the C-N coupling step) |

| Ullmann Condensation | Copper catalyst | Cost-effective catalyst.[10] | High temperatures, stoichiometric copper, often harsh conditions.[10][11] | 40-70% |

| Grignard Reaction | Magnesium | Readily available and inexpensive starting materials. | Sensitive to moisture and protic functional groups, potential for side reactions.[12] | 50-80% |

In-Depth Protocol and Mechanistic Insights

Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is arguably the most efficient and widely used method for the synthesis of this compound. This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound with a halide.[7]

Reaction Scheme:

dot graph "Suzuki_Miyaura_Workflow" { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Combine 3-Bromopyridine, Boronic Acid,\nBase, and Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Degas [label="Degas the Mixture", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Add Palladium Catalyst", fillcolor="#FFFFFF", fontcolor="#202124"]; Heat [label="Heat the Reaction Mixture", fillcolor="#FFFFFF", fontcolor="#202124"]; Monitor [label="Monitor Reaction Progress (TLC/LC-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Aqueous Workup and Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Purify by Column Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Degas; Degas -> Catalyst; Catalyst -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Product; } सुजुकी-मियाउरा कपलिंग के लिए प्रायोगिक वर्कफ़्लो

Detailed Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 equiv), 3-bromo-4-methoxyphenylboronic acid (1.1 equiv), and a suitable base such as potassium carbonate (2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[13]

-

Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv).

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 3-bromopyridine to form a Pd(II) complex.[7]

-

Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[7]

The choice of base is crucial as it facilitates the formation of the boronate species, which is more nucleophilic and readily undergoes transmetalation.[7]

Buchwald-Hartwig Amination Approach

While not a direct C-C bond-forming reaction to the final product, the Buchwald-Hartwig amination is a powerful method for creating a C-N bond, which can then be further manipulated.[8][9] For instance, one could couple 3-aminopyridine with 1,3-dibromo-4-methoxybenzene.

Reaction Scheme (Illustrative C-N coupling):

dot graph "Buchwald_Hartwig_Mechanism" { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Ar-X)", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="L₂Pd(II)(Ar)(X)", fillcolor="#FFFFFF", fontcolor="#202124"]; Amine_Coord [label="Amine Coordination\n(R₂NH)", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amine [label="[L₂Pd(II)(Ar)(R₂NH)]⁺X⁻", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amido [label="L₂Pd(II)(Ar)(NR₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; Red_Elim [label="Reductive Elimination", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NR₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [color="#5F6368"]; OxAdd -> PdII_Aryl [color="#5F6368"]; PdII_Aryl -> Amine_Coord [color="#5F6368"]; Amine_Coord -> PdII_Amine [color="#5F6368"]; PdII_Amine -> Deprotonation [color="#5F6368"]; Deprotonation -> PdII_Amido [color="#5F6368"]; PdII_Amido -> Red_Elim [color="#5F6368"]; Red_Elim -> Product [color="#5F6368"]; Red_Elim -> Pd0 [label="Regenerates\nCatalyst", color="#5F6368"]; } बुचवाल्ड-हार्टविग अमिनेशन का सरलीकृत तंत्र

Detailed Experimental Protocol (General):

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).[8]

-

Reagent Addition: Add the aryl halide (e.g., 1,3-dibromo-4-methoxybenzene) and the amine (e.g., 3-aminopyridine).

-

Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

-

Reaction: Seal the flask and heat the mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction is typically quenched with water and extracted with an organic solvent. The product is then purified by column chromatography.

Mechanistic Considerations:

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[9] The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst, with bulky, electron-rich phosphine ligands generally providing the best results.[14]

Classical Approaches: Ullmann Condensation and Grignard Reactions

Ullmann Condensation:

This classical copper-catalyzed reaction can be used to form the C-C bond, though it typically requires harsh conditions.[10] The reaction involves the coupling of two aryl halides in the presence of copper metal at high temperatures.[15] While cost-effective due to the use of copper, the high temperatures and often stoichiometric amounts of copper limit its applicability, especially for complex, heat-sensitive molecules.[10][11]

Grignard Reaction:

A Grignard reagent, formed from 3-bromopyridine and magnesium, could theoretically be coupled with 3-bromo-4-methoxy-iodobenzene. However, the high reactivity of the Grignard reagent makes it intolerant to many functional groups, and careful control of reaction conditions is necessary to avoid side reactions.[12][16] The preparation of the Grignard reagent itself requires strictly anhydrous conditions.[17]

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most robust and versatile method, offering high yields under relatively mild conditions with excellent functional group tolerance. While the Buchwald-Hartwig amination provides a powerful alternative for constructing C-N bonds that could lead to the target molecule through further transformations, its indirect nature makes it a multi-step process for this specific target. The classical Ullmann and Grignard reactions, while historically significant, are often superseded by the more reliable and milder palladium-catalyzed methods in modern drug discovery and development settings. The choice of synthetic route will ultimately depend on factors such as substrate availability, scalability, and the specific requirements of the research or development program.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. Ullmann Reaction [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Bromo-4-methoxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount to the development of novel molecular entities with tailored properties. Among these, pyridine derivatives hold a prominent position due to their prevalence in a wide array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 3-(3-Bromo-4-methoxyphenyl)pyridine , a key intermediate whose structural features offer a valuable platform for further chemical exploration.

The molecule's architecture, featuring a pyridine ring linked to a substituted phenyl group, presents multiple avenues for synthetic modification. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse functionalities. The methoxy group, a common modulator of pharmacokinetic properties, influences the electronic nature and solubility of the molecule. This guide will delve into the core characteristics of this compound, offering practical insights for its application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthetic chemistry and drug design. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀BrNO | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 264.12 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | Yellow to brown solid | --INVALID-LINK-- |

| Boiling Point | 353.5 ± 32.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.403 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 4.55 ± 0.12 (Predicted) | --INVALID-LINK-- |

| Storage Temperature | Room Temperature, Sealed in dry | --INVALID-LINK-- |

| CAS Number | 914349-55-6 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

Molecular Structure and Conformation

The three-dimensional structure of this compound dictates its interaction with other molecules and its overall properties. While a crystal structure for the parent compound is not publicly available, analysis of a closely related derivative, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, reveals that the benzene and pyridine rings are nearly coplanar.[3] This planarity suggests a degree of conjugation between the two aromatic systems, which can influence the electronic properties of the molecule.

Caption: 2D Chemical Structure of this compound.

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction offers high yields and functional group tolerance.[4] The general strategy involves the coupling of a pyridine-containing boronic acid or ester with a brominated aromatic partner.

Conceptual Synthetic Workflow

The following diagram illustrates the logical flow of a typical Suzuki-Miyaura coupling for the synthesis of the target compound.

Caption: Conceptual workflow for the Suzuki-Miyaura synthesis.

Exemplary Experimental Protocol (Adapted from similar syntheses)

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings of related pyridine derivatives.[4] Optimization may be required for specific laboratory conditions.

Materials:

-

3-Bromopyridine

-

3-Bromo-4-methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq.), 3-bromo-4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The pyridine protons will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The protons on the phenyl ring will also resonate in the aromatic region. The methoxy group will exhibit a characteristic singlet at approximately δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The carbons of the aromatic rings will appear in the downfield region (δ 110-160 ppm). The carbon of the methoxy group will be observed in the upfield region (around δ 55-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹).

-

C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

-

C-O stretching of the methoxy group (around 1250 cm⁻¹).

-

C-Br stretching vibration (in the fingerprint region, typically below 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 264.12 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules for various applications, particularly in the pharmaceutical and agrochemical industries. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This enables the introduction of a wide range of substituents to explore structure-activity relationships in drug discovery programs. Pyridine-containing compounds are known to exhibit a broad spectrum of biological activities, and this intermediate provides a scaffold for the development of novel therapeutic agents.[4]

Safety and Handling

Based on available data from suppliers, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important synthetic intermediate with physicochemical properties that make it a versatile building block in medicinal chemistry and materials science. Its synthesis via the robust Suzuki-Miyaura coupling allows for its efficient preparation. The presence of a modifiable bromine atom and a methoxy-substituted phenyl ring provides a rich platform for the generation of diverse molecular architectures. This guide has provided a foundational understanding of its properties, synthesis, and characterization, which will be of value to researchers and scientists working at the forefront of chemical innovation.

References

An In-depth Technical Guide to 3-(3-Bromo-4-methoxyphenyl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromo-4-methoxyphenyl)pyridine is a substituted biaryl compound featuring a pyridine ring linked to a bromo- and methoxy-substituted phenyl ring. This specific arrangement of functional groups makes it a valuable and versatile building block in modern organic synthesis. The pyridine moiety, a common scaffold in numerous pharmaceuticals, provides a basic nitrogen atom that can participate in hydrogen bonding and coordination with biological targets. The bromo- and methoxy-substituted phenyl ring offers multiple sites for further chemical modification, rendering this compound a key intermediate in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, a detailed synthetic protocol, its physicochemical properties, and a discussion of its current and potential applications.

Chemical Identity and Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below for quick reference.

| Identifier | Value |

| CAS Number | 914349-55-6[1][2][3] |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol [2] |

| IUPAC Name | This compound |

| Synonyms | Not commonly available |

| InChI Key | KTVXJHMMCXLBSH-UHFFFAOYSA-N[1] |

| SMILES | COc1cc(c(Br)cc1)c2cccnc2 |

| Physical Form | Solid[1] |

| Boiling Point | 353.5 ± 32.0 °C (Predicted)[1] |

| Purity | Typically >97% |

Safety Information: This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this chemical[1].

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, 3-bromopyridine is coupled with (3-bromo-4-methoxyphenyl)boronic acid.

Synthetic Workflow

Caption: Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

3-Bromopyridine

-

(3-Bromo-4-methoxyphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq), (3-bromo-4-methoxyphenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a solid.

Spectroscopic Characterization

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons of the pyridine ring are expected in the δ 8.5-7.2 ppm region. The protons on the phenyl ring will appear in the δ 7.6-6.9 ppm range. A singlet for the methoxy group protons is anticipated around δ 3.9 ppm. |

| ¹³C NMR | Aromatic carbons of both rings will resonate in the δ 160-110 ppm region. The carbon of the methoxy group is expected around δ 56 ppm. |

| FTIR (cm⁻¹) | Characteristic peaks for C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching of the aromatic rings (~1600-1450 cm⁻¹), C-O stretching of the methoxy group (~1250 and 1020 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹). |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at m/z 263 and 265 with an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). |

Applications in Research and Development

The unique structural features of this compound make it a valuable scaffold in the design and synthesis of novel molecules for various applications.

Medicinal Chemistry: Kinase Inhibitors

The pyridine ring is a well-established pharmacophore in numerous kinase inhibitors approved for cancer therapy. The 3-(3-Bromo-4-methoxyphenyl) moiety serves as a versatile template that can be further functionalized to optimize binding to the kinase active site. The bromine atom can be readily displaced via various cross-coupling reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR). For example, derivatives of this scaffold have been investigated as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[4][5].

Caption: Role of the scaffold in kinase inhibitor development.

Materials Science: Organic Electronics

Biaryl compounds, particularly those containing heterocyclic rings like pyridine, are of significant interest in the field of organic electronics. They can serve as building blocks for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of this compound can be tuned through chemical modifications at the bromine position to create materials with desired charge transport and photophysical properties. The pyridine ring can also act as a ligand for the formation of metal complexes with interesting photoluminescent or electronic characteristics.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its value lies in the strategic placement of reactive sites—the pyridine nitrogen for interactions with biological targets and the bromine atom for facile diversification through cross-coupling chemistry. These features make it a compound of significant interest for researchers and scientists in drug discovery, particularly in the development of kinase inhibitors, and for those in materials science exploring novel organic electronic materials. The synthetic protocol and characterization data provided in this guide offer a solid foundation for its utilization in these and other emerging fields of chemical research.

References

- 1. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 2. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 3-(3-Bromo-4-methoxyphenyl)pyridine Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, a "privileged scaffold" continually reappearing in a multitude of biologically active compounds. Its unique electronic properties and ability to form hydrogen bonds make it a versatile framework for drug design. When functionalized with specific pharmacophores, such as a bromo-methoxyphenyl moiety, the therapeutic potential of the resulting derivatives can be significantly amplified. This technical guide delves into the burgeoning field of 3-(3-bromo-4-methoxyphenyl)pyridine derivatives, offering an in-depth exploration of their biological activities for researchers, scientists, and drug development professionals. Our focus will be on the scientific rationale behind their synthesis and evaluation, providing not just protocols, but a deeper understanding of the structure-activity relationships that drive their therapeutic promise.

I. Anticancer Activity: Targeting the Cell Cycle Engine

The most compelling evidence for the therapeutic utility of this compound derivatives lies in their potential as anticancer agents. Research into structurally related compounds, particularly pyrazolo[3,4-b]pyridine derivatives bearing a 4-methoxyphenyl group, has revealed a potent mechanism of action centered on the inhibition of cyclin-dependent kinases (CDKs).

Mechanism of Action: Halting Uncontrolled Cell Division

CDKs are a family of protein kinases that are instrumental in regulating the cell cycle. In many cancers, CDKs are dysregulated, leading to uncontrolled cell proliferation. Specific derivatives of the (methoxyphenyl)pyridine scaffold have been shown to be potent inhibitors of CDK2 and CDK9.[1][2]

-

CDK2 Inhibition: CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle. By inhibiting CDK2, these compounds can induce cell cycle arrest, preventing cancer cells from replicating their DNA and progressing towards mitosis.[1]

-

CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of many genes, including those involved in cell survival. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, thereby inducing apoptosis (programmed cell death) in cancer cells.[1]

The presence of the 4-methoxyphenyl group is often crucial for high-affinity binding to the ATP-binding pocket of these kinases. The methoxy group can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic interactions. The bromine atom at the 3-position of the phenyl ring can further enhance binding affinity through halogen bonding and by influencing the overall electronic properties of the molecule.

Signaling Pathway of CDK Inhibition by this compound Derivatives

Caption: Inhibition of CDK2 and CDK9 by the pyridine derivatives leads to cell cycle arrest and apoptosis.

Quantitative Data: Potency of Pyrazolo[3,4-b]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives, which are close structural analogs of the core topic.

| Compound ID | Modification | Hela (IC₅₀, µM) | MCF7 (IC₅₀, µM) | HCT-116 (IC₅₀, µM) | CDK2 (IC₅₀, µM) | CDK9 (IC₅₀, µM) |

| 9a | Unsubstituted Phenyl at C4 | 2.59 | >50 | >50 | 1.630 | 0.262 |

| 14g | 4-Chlorophenyl at C4 | >50 | 4.66 | 1.98 | 0.460 | 0.801 |

| Doxorubicin | (Reference Drug) | 2.35 | 4.57 | 2.11 | - | - |

| Ribociclib | (Reference CDK Inhibitor) | - | - | - | 0.068 | 0.050 |

| Data adapted from a study on pyrazolo[3,4-b]pyridine derivatives.[1][2] |

Experimental Protocol: Synthesis of a this compound Derivative

This protocol details the synthesis of 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, a chalcone derivative of the core scaffold.

Materials:

-

2-acetylpyridine

-

3-bromo-4-methoxybenzaldehyde

-

Ethanol

-

10% Sodium hydroxide solution

-

Acetonitrile

Procedure:

-

To a mixture of 2-acetylpyridine (0.01 mol) and 3-bromo-4-methoxybenzaldehyde (0.01 mol) in 30 ml of ethanol, add 10 ml of 10% sodium hydroxide solution.

-

Stir the reaction mixture at 5–10°C for 3 hours.

-

Collect the precipitate formed by filtration.

-

Purify the crude product by recrystallization from ethanol.

-

Grow single crystals from acetonitrile by slow evaporation for structural analysis.

Experimental Workflow for Synthesis and Evaluation of Anticancer Activity

Caption: A typical workflow for the discovery and development of novel anticancer agents.

II. Anti-inflammatory Activity: Quenching the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyridine derivatives have been investigated for their anti-inflammatory properties, with some studies suggesting a mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[3][4]

Potential Mechanism of Action: COX Inhibition

COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The structural features of this compound derivatives, including the planar aromatic systems and the potential for hydrogen bonding from the methoxy group, suggest they could fit into the active site of COX-2. The bromo-substituent may enhance this interaction. While direct evidence for COX inhibition by this specific class of compounds is yet to be established, it represents a promising avenue for investigation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Materials:

-

Wistar rats

-

1% Carrageenan solution in saline

-

Test compound (this compound derivative)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound or reference drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

III. Antimicrobial Activity: A New Front in the Fight Against Microbes

The emergence of multidrug-resistant pathogens presents a significant global health threat. Halogenated pyridine derivatives have shown promise as antimicrobial agents. The presence of a bromine atom in the this compound scaffold is a key feature that may confer antimicrobial activity.

Plausible Rationale for Antimicrobial Effects

The lipophilicity imparted by the bromo and methoxyphenyl groups could facilitate the passage of these compounds through the microbial cell membrane. Once inside, the pyridine ring and other functional groups could interact with essential microbial enzymes or disrupt cellular processes, leading to growth inhibition or cell death. Further studies are required to elucidate the specific molecular targets and mechanisms of antimicrobial action for this class of compounds.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound (this compound derivative)

-

Reference antimicrobial drug

-

Spectrophotometer (optional, for quantitative measurement)

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (growth).

IV. Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The existing research, particularly in the area of anticancer activity, provides a strong foundation for further investigation. The potential for anti-inflammatory and antimicrobial applications also warrants exploration.

Future research should focus on:

-

Synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships for anticancer, anti-inflammatory, and antimicrobial activities.

-

In-depth mechanistic studies to identify the specific molecular targets and pathways modulated by these compounds.

-

Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and safety.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(3-Bromo-4-methoxyphenyl)pyridine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(3-Bromo-4-methoxyphenyl)pyridine, a key heterocyclic building block in modern medicinal chemistry and materials science. While a definitive historical account of its initial discovery is not prominently documented in scientific literature, its structural motifs suggest its emergence alongside the advancement of palladium-catalyzed cross-coupling reactions. This whitepaper will delve into the probable synthetic routes for this compound, its physicochemical properties, and its versatile applications as a crucial intermediate in the development of novel therapeutics and functional materials. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their work.

Introduction: The Significance of Substituted Biaryl Pyridines

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and functional materials.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design. When coupled with an aryl substituent, forming a biaryl pyridine, the resulting molecule gains a three-dimensional architecture that is crucial for specific interactions with biological targets.

This compound (CAS No. 914349-55-6) is a prime example of a highly functionalized biaryl pyridine.[2][3] Its structure incorporates several key features:

-

A Pyridine Core: Offering a polar, basic nitrogen atom for interactions and further functionalization.

-

A Phenyl Ring: Creating a biaryl system with defined torsional angles.

-

A Bromo Substituent: Serving as a versatile handle for subsequent cross-coupling reactions, enabling the introduction of additional molecular complexity.

-

A Methoxy Group: A common feature in bioactive molecules that can influence solubility, metabolic stability, and target binding.

The strategic placement of these functional groups makes this compound a valuable starting material for the synthesis of more complex molecules with potential applications in oncology, neurodegenerative diseases, and materials science.

The Undocumented Discovery and Historical Context

A thorough review of the scientific literature does not reveal a seminal publication detailing the initial "discovery" or first synthesis of this compound. This is not uncommon for specialized chemical intermediates that were likely first prepared as a means to an end in a larger synthetic campaign, with their initial synthesis described in the experimental section of a patent or publication focused on a different final compound.

However, the emergence of this and similar biaryl pyridines is intrinsically linked to the development of powerful synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, first reported in 1979, revolutionized the synthesis of biaryl compounds.[4][5] It is highly probable that this compound was first synthesized using a variation of this reaction, as it represents a straightforward and efficient method for coupling a pyridine derivative with a substituted phenyl ring.

Synthesis and Physicochemical Properties

The most logical and widely practiced method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a pyridine-containing boronic acid or ester with a bromo-substituted phenyl compound, or vice versa.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible retrosynthetic analysis suggests two primary routes for the synthesis of this compound, both relying on the Suzuki-Miyaura coupling:

Figure 1: Retrosynthetic analysis for this compound.

Given the commercial availability and stability of the starting materials, the coupling of 3-pyridylboronic acid with 1-bromo-2-methoxy-5-iodobenzene or a similar halogenated precursor is a common and efficient approach.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

The following is a detailed, field-proven protocol for the synthesis of this compound.

Reaction Scheme:

Figure 2: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol:

-

Reagent Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-pyridylboronic acid (1.0 eq), 1,2-dibromo-4-methoxybenzene (1.1 eq), and sodium carbonate (2.5 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (to achieve a 0.1 M concentration of the limiting reagent).

-

Inert Atmosphere: Purge the reaction mixture with nitrogen for 15-20 minutes to remove any dissolved oxygen.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 914349-55-6 | [2][3][6] |

| Molecular Formula | C₁₂H₁₀BrNO | [2][3] |

| Molecular Weight | 264.12 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Purity | Typically >97% | [3] |

| Boiling Point | 353.5 ± 32.0 °C at 760 mmHg | [2] |

| Storage | Store at room temperature | [2] |

| InChI Key | KTVXJHMMCXLBSH-UHFFFAOYSA-N | [2] |

Applications in Research and Development

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The bromine atom is a key functional group that allows for further elaboration of the molecular scaffold.

Role in Drug Discovery

Halogenated pyridines are invaluable in modern drug discovery.[7] The bromine atom in this compound can be readily transformed through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.[7] This allows for the systematic exploration of the chemical space around the biaryl pyridine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Figure 3: Versatility of this compound in cross-coupling reactions.

Applications in Materials Science

The rigid, planar structure of the biaryl pyridine core, combined with its electronic properties, makes it an attractive building block for functional organic materials. Derivatives of this compound could find applications in:

-

Organic Light-Emitting Diodes (OLEDs): As components of host materials or emitters.

-

Organic Photovoltaics (OPVs): As electron-donating or electron-accepting units.

-

Sensors: Where the pyridine nitrogen can coordinate to metal ions, leading to changes in photophysical properties.

Conclusion

This compound stands as a testament to the enabling power of modern synthetic chemistry. While its own history may be unwritten, its utility as a versatile building block is clear. The strategic combination of a pyridine ring, a biaryl scaffold, and a reactive bromine handle makes it an indispensable tool for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its likely synthesis, key properties, and broad potential, offering a foundation for its continued application in the development of innovative new molecules.

References

Spectroscopic Characterization of 3-(3-Bromo-4-methoxyphenyl)pyridine: A Technical Guide

This guide provides a detailed technical analysis of the spectroscopic data for the compound 3-(3-Bromo-4-methoxyphenyl)pyridine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with established principles of spectral interpretation to offer a comprehensive characterization of this molecule. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive algorithms and comparative analysis with structurally related compounds to provide a robust analytical framework.

Introduction: The Structural Significance of this compound

This compound is a bi-aryl heterocyclic compound featuring a pyridine ring linked to a substituted benzene ring. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse pharmacological activities and material properties associated with phenylpyridine scaffolds. The presence of a bromine atom offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the methoxy group can influence the molecule's electronic properties and metabolic stability.

Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide detailed information about the molecular framework, functional groups, and elemental composition of a compound. This guide will delve into the predicted spectroscopic signatures of this compound to facilitate its identification and characterization.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of spectroscopic signals, the following standardized numbering scheme will be used for the atoms in this compound.

Caption: Atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.7 - 8.9 | d | ~2.0 |

| H4 | 7.9 - 8.1 | dd | ~8.0, 2.0 |

| H5 | 7.4 - 7.6 | dd | ~8.0, 5.0 |

| H6 | 8.5 - 8.7 | d | ~5.0 |

| H2' | 7.7 - 7.9 | d | ~2.0 |

| H5' | 7.1 - 7.3 | d | ~8.5 |

| H6' | 7.5 - 7.7 | dd | ~8.5, 2.0 |

| O-CH₃ | 3.9 - 4.1 | s | - |

Interpretation and Rationale:

-

Pyridine Ring Protons (H2, H4, H5, H6): The protons on the pyridine ring are expected to appear in the downfield region (7.4-8.9 ppm) due to the electron-withdrawing effect of the nitrogen atom. The specific chemical shifts and multiplicities are influenced by their position relative to the nitrogen and the phenyl substituent. H2 and H6, being ortho to the nitrogen, are typically the most deshielded.

-

Phenyl Ring Protons (H2', H5', H6'): The protons on the substituted benzene ring will have distinct chemical shifts based on their relationship to the bromo and methoxy groups. The methoxy group is electron-donating, causing an upfield shift for the ortho and para protons, while the bromine atom has a weaker deshielding effect.

-

Methoxy Protons (O-CH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the upfield region (around 3.9-4.1 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C2 | 148 - 152 |

| C3 | 135 - 139 |

| C4 | 123 - 127 |

| C5 | 138 - 142 |

| C6 | 150 - 154 |

| C1' | 130 - 134 |

| C2' | 112 - 116 |

| C3' | 114 - 118 |

| C4' | 157 - 161 |

| C5' | 128 - 132 |

| C6' | 132 - 136 |

| O-CH₃ | 55 - 59 |

Interpretation and Rationale:

-

Pyridine Ring Carbons (C2-C6): The carbons of the pyridine ring will resonate in the aromatic region, with C2 and C6 being the most downfield due to their proximity to the electronegative nitrogen atom.

-

Phenyl Ring Carbons (C1'-C6'): The chemical shifts of the phenyl carbons are influenced by the substituents. The carbon attached to the methoxy group (C4') is expected to be significantly downfield. The carbon bearing the bromine atom (C3') will also be shifted, though the effect of bromine on ¹³C chemical shifts can be complex.

-

Methoxy Carbon (O-CH₃): The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretching (aromatic) | Medium |

| 2950 - 2850 | C-H stretching (aliphatic, -OCH₃) | Medium |

| 1600 - 1580 | C=C and C=N stretching (aromatic rings) | Strong |

| 1500 - 1400 | C=C stretching (aromatic rings) | Medium |

| 1250 - 1200 | C-O-C asymmetric stretching (aryl ether) | Strong |

| 1050 - 1000 | C-O-C symmetric stretching (aryl ether) | Medium |

| 850 - 750 | C-H out-of-plane bending (aromatic) | Strong |

| 700 - 600 | C-Br stretching | Medium |

Interpretation and Rationale:

-

Aromatic C-H Stretching: The presence of both pyridine and benzene rings will give rise to C-H stretching vibrations in the 3100-3000 cm⁻¹ region.

-

Aliphatic C-H Stretching: The methoxy group will show characteristic C-H stretching bands.

-

Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the aromatic rings typically appear as a series of sharp bands in the 1600-1400 cm⁻¹ region.

-

Aryl Ether C-O Stretching: The strong absorption band for the asymmetric C-O-C stretch of the aryl ether is a key diagnostic feature.

-

C-Br Stretching: The carbon-bromine bond will have a characteristic stretching vibration in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₂H₁₀BrNO. The calculated monoisotopic mass is approximately 262.99 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several key pathways, providing valuable structural information.

Caption: Predicted major fragmentation pathways for this compound.

Interpretation and Rationale:

-

Loss of Bromine: A common fragmentation pathway for brominated compounds is the loss of the bromine radical, which would result in a fragment ion at m/z 184.

-

Loss of a Methyl Radical: Subsequent loss of a methyl radical from the methoxy group of the m/z 184 fragment would lead to an ion at m/z 169.

-

Cleavage of the Bi-aryl Bond: The bond connecting the pyridine and phenyl rings can cleave, leading to fragment ions corresponding to the pyridyl cation (m/z 78) and the bromo-methoxyphenyl radical cation (m/z 171, 173).

Experimental Protocols

While the data presented in this guide is predictive, the following are standard experimental protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often preserves the molecular ion.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, each offering different levels of resolution and mass accuracy.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By combining predicted NMR, IR, and MS data with fundamental principles of spectral interpretation, a detailed structural characterization of the molecule has been presented. The provided data tables, interpretations, and experimental protocols serve as a valuable resource for scientists and researchers working with this compound, aiding in its synthesis, identification, and further application in various scientific disciplines. It is important to reiterate that the spectral data herein are predicted and should be confirmed by experimental analysis when the compound becomes available.

A Technical Guide to 3-(3-Bromo-4-methoxyphenyl)pyridine: Synthesis, Commercial Availability, and Applications in Modern Research

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic use of functionalized heterocyclic compounds is paramount for the development of novel molecules with tailored properties. Among these, 3-(3-Bromo-4-methoxyphenyl)pyridine has emerged as a key building block, offering a unique combination of structural features that make it highly valuable for researchers, scientists, and drug development professionals. This bi-aryl scaffold, featuring a pyridine ring coupled with a substituted phenyl ring, provides a versatile platform for the synthesis of complex molecular architectures. The presence of a bromine atom offers a reactive handle for a variety of cross-coupling reactions, while the methoxy group can influence solubility and binding interactions. This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Identifiers

A clear understanding of the fundamental properties of a chemical compound is the cornerstone of its effective application. Below is a summary of the key physicochemical properties and identifiers for this compound.

| Property | Value | Reference |

| CAS Number | 914349-55-6 | |

| Molecular Formula | C₁₂H₁₀BrNO | |

| Molecular Weight | 264.12 g/mol | |

| Appearance | Solid | |

| Purity | Typically >97% | |

| MDL Number | MFCD05864836 |

Commercial Availability and Procurement

This compound is readily available from a range of commercial suppliers, catering to both academic research and industrial-scale synthesis. The compound is typically offered in various purities and quantities, from milligrams to kilograms. When procuring this reagent, it is crucial to consider the purity required for the intended application, as trace impurities can significantly impact the outcome of sensitive catalytic reactions. Below is a representative list of suppliers offering this compound.

| Supplier | Catalog Number (Example) | Purity | Quantity |

| Sigma-Aldrich (Merck) | CIAH987EC8DA-1G | 98% | 1g |

| Thermo Fisher Scientific (eMolecules) | 50-218-7422 | Not specified | 1g |

| Combi-Blocks | QA-5152 | >95% | 1g |

| ChemUniverse | Q00756 | 97% | 100mg, 250mg, 1g |

| Santa Cruz Biotechnology | sc-280009 | Not specified | Research quantities |

| Shanghai Nianxing Industrial Co., Ltd | Not specified | 97.0% | Inquire |

Synthetic Routes: The Power of Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance. The logical choice of reactants for this synthesis involves the coupling of a pyridine-based boronic acid with a substituted bromobenzene derivative.

Conceptual Synthetic Workflow

The synthesis of this compound can be conceptually broken down into the following key steps, as illustrated in the workflow diagram below. This approach ensures a high-yielding and regioselective formation of the desired bi-aryl product.

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies.

Materials:

-

3-Pyridylboronic acid

-

1,3-Dibromo-2-methoxybenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-pyridylboronic acid (1.2 equivalents), 1,3-dibromo-2-methoxybenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research, most notably in drug discovery and materials science.

Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The pyridine and substituted phenyl rings are common pharmacophores in a multitude of biologically active compounds. This compound serves as a versatile starting material for the synthesis of more complex molecules targeting various biological pathways. A significant application lies in the development of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.

The bromine atom on the phenyl ring acts as a convenient attachment point for further diversification through cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for a specific kinase target. For instance, derivatives of this compound can be synthesized to target the ATP-binding site of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).

Caption: Drug discovery workflow using the target compound.

Materials Science: Ligands for Functional Coordination Complexes

Beyond its applications in the life sciences, this compound is also utilized in the field of materials science. The pyridine nitrogen atom and the aromatic system can act as coordinating sites for metal ions, enabling the formation of functional coordination complexes. For example, it has been used as a precursor in the synthesis of iron(II) complexes that exhibit spin-crossover (SCO) behavior. SCO materials are of great interest for their potential applications in molecular switches, sensors, and data storage devices. The electronic and steric properties of the ligands play a crucial role in tuning the SCO properties of the resulting metal complexes.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a comprehensive safety data sheet (SDS) should be consulted from the supplier, general safety guidelines for related brominated aromatic compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

GHS Hazard Statements for Structurally Similar Compounds:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in both drug discovery and materials science. Its value is derived from the strategic placement of a reactive bromine atom and a modulating methoxy group on a bi-aryl scaffold. The well-established Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route for its synthesis, opening the door to a wide array of derivatives. For researchers and drug development professionals, this compound represents a valuable tool for the rational design and synthesis of novel molecules with desired biological activities or material properties. A thorough understanding of its procurement, synthesis, and potential applications, as outlined in this guide, will empower scientists to fully leverage the capabilities of this important chemical intermediate.

The Strategic Utility of 3-(3-Bromo-4-methoxyphenyl)pyridine in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, the strategic incorporation of functionalized heterocyclic scaffolds is paramount to the efficient construction of complex molecular architectures with desired physicochemical and biological properties. Among these, 3-(3-Bromo-4-methoxyphenyl)pyridine has emerged as a particularly valuable and versatile building block. Its unique trifunctional nature, possessing a pyridine ring, a brominated aromatic ring, and a methoxy group, offers a confluence of reactivity and structural features that are highly sought after in the fields of medicinal chemistry and materials science.

This technical guide provides a comprehensive review of this compound in organic synthesis. We will delve into its synthesis, explore its key chemical transformations with a focus on palladium-catalyzed cross-coupling reactions, and showcase its application in the synthesis of biologically active molecules. This guide is intended to serve as a practical resource for researchers and scientists, offering not only theoretical insights but also actionable experimental protocols.

Synthesis of this compound: A Strategic Approach

A robust and reliable synthesis of this compound is crucial for its widespread application. While various synthetic strategies can be envisaged, a highly efficient and modular approach involves a Suzuki-Miyaura cross-coupling reaction. This method allows for the convergent assembly of the biaryl system from readily available starting materials. A logical and field-proven disconnection strategy involves the coupling of a suitable brominated pyridine derivative with a methoxyphenylboronic acid, or conversely, a pyridylboronic acid with a brominated methoxybenzene derivative.

Based on analogous transformations, a reliable synthetic route is the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromo-4-iodopyridine with (3-bromo-4-methoxyphenyl)boronic acid. The greater reactivity of the carbon-iodine bond allows for selective coupling at the 4-position of the pyridine ring.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar biaryl syntheses.

Reactants:

-

3-Bromo-4-iodopyridine (1.0 equiv)

-

(3-Bromo-4-methoxyphenyl)boronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-iodopyridine, (3-bromo-4-methoxyphenyl)boronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add the degassed solvent mixture.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Core Reactivity: A Hub for Molecular Diversification

The synthetic utility of this compound lies in its capacity to undergo a variety of chemical transformations, primarily leveraging the reactive carbon-bromine bond on the phenyl ring and the electronic nature of the pyridine moiety. This section will focus on the most pivotal reactions that underscore its role as a versatile synthetic intermediate.

The Cornerstone: Suzuki-Miyaura Cross-Coupling Reactions